molecular formula C22H23N3O2S B3468567 3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone

3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone

Cat. No. B3468567
M. Wt: 393.5 g/mol
InChI Key: GSPZTQOBTGCWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has shown potential in various scientific research applications due to its unique structure and mechanism of action.

Scientific Research Applications

3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has shown potential in various scientific research applications. It has been studied for its anticancer activity, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory activity, as it inhibits the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as an antimicrobial agent, as it inhibits the growth of various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone involves the inhibition of various enzymatic pathways. It inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it inhibits the activity of chitinase, an enzyme involved in the synthesis of the cell wall of various bacterial and fungal strains.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation in various tissues. Furthermore, it inhibits the growth of various bacterial and fungal strains, leading to their death.

Advantages and Limitations for Lab Experiments

3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for easy access to the compound. It also has a unique structure and mechanism of action, making it a valuable tool for studying various enzymatic pathways. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone. One potential direction is the study of its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another potential direction is the study of its potential as an anti-inflammatory agent, as it has shown the ability to inhibit the production of pro-inflammatory cytokines. Additionally, further studies can be conducted to explore its potential as an antimicrobial agent, as it has shown the ability to inhibit the growth of various bacterial and fungal strains.

properties

IUPAC Name

3-benzyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-20(24-13-7-2-8-14-24)16-28-22-23-19-12-6-5-11-18(19)21(27)25(22)15-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPZTQOBTGCWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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